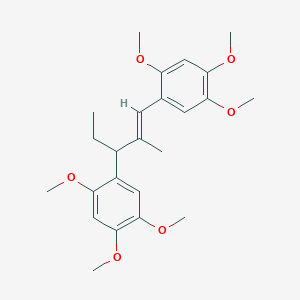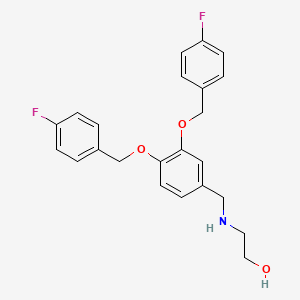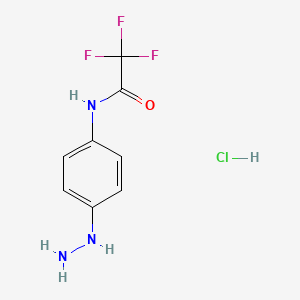![molecular formula C10H11F B12840796 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene is an organic compound characterized by the presence of a fluoro-substituted benzene ring and a butenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene.
Formation of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where 2-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100-120°C) to ensure the formation of the (E)-isomer.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst at room temperature.
Major Products:
Oxidation: Formation of 2-fluoro-1-(but-1-enyl)benzene-1-carboxylic acid.
Reduction: Formation of 1-(butyl)-2-fluorobenzene.
Substitution: Formation of 1-(but-1-enyl)-2-fluoro-4-bromobenz
特性
分子式 |
C10H11F |
|---|---|
分子量 |
150.19 g/mol |
IUPAC名 |
1-[(E)-but-1-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+ |
InChIキー |
YSNQDXUVWKGVFO-ZZXKWVIFSA-N |
異性体SMILES |
CC/C=C/C1=CC=CC=C1F |
正規SMILES |
CCC=CC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


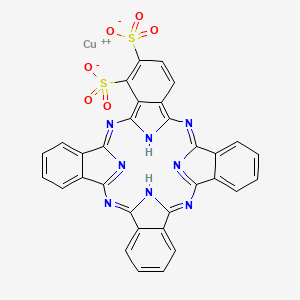



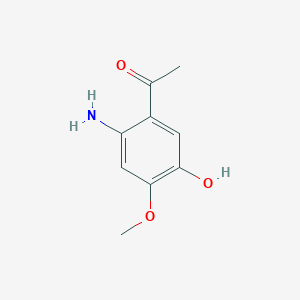
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
